molecular formula C10H15N5 B13290512 1-Ethyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine

1-Ethyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B13290512
M. Wt: 205.26 g/mol
InChI Key: TVKVDGKWPKURSH-UHFFFAOYSA-N
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Description

1-Ethyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms

Preparation Methods

The synthesis of 1-Ethyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-methyl-1H-pyrazole and 1-ethyl-1H-pyrazole.

    Reaction Conditions: The two pyrazole derivatives are then subjected to a condensation reaction in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired compound.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

1-Ethyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring is substituted with various functional groups using reagents like alkyl halides or acyl chlorides.

    Major Products: The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and substituted pyrazole compounds.

Scientific Research Applications

1-Ethyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Ethyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes.

    Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

1-Ethyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine can be compared with other similar pyrazole derivatives:

    Similar Compounds: Examples include 1-methyl-3-ethyl-4-chloropyrazole and 1-phenyl-3-methyl-4-aminopyrazole.

    Uniqueness: The unique structural features of this compound, such as the presence of both ethyl and methyl groups, contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

1-ethyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C10H15N5/c1-3-15-7-10(6-13-15)11-4-9-5-12-14-8(9)2/h5-7,11H,3-4H2,1-2H3,(H,12,14)

InChI Key

TVKVDGKWPKURSH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NCC2=C(NN=C2)C

Origin of Product

United States

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